molecular formula C9H7NS B157171 4-Phenylthiazole CAS No. 1826-12-6

4-Phenylthiazole

Cat. No. B157171
CAS RN: 1826-12-6
M. Wt: 161.23 g/mol
InChI Key: KXCQDIWJQBSUJF-UHFFFAOYSA-N
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Description

4-Phenylthiazole is a compound that belongs to the thiazole family, which is a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, chemical reactions, and properties of closely related thiazole derivatives. These derivatives often exhibit a wide range of biological activities and are of interest in the development of new pharmaceuticals and materials .

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of significant interest due to their potential applications. For instance, the synthesis of 2,4-diamino-5-phenylthiazole hydrochloride, a compound related to this compound, involves the introduction of a carbon-14 label in the final step, which is useful for tracking the compound in biological systems . Another example is the synthesis of 4-aryl-2-aminothiazoles through a three-component reaction that does not require transition metals, which is advantageous for its simplicity and environmental friendliness10. Additionally, the synthesis of 1,4-bis(phenylthio/seleno-methyl)-1,2,3-triazoles and their ruthenium complexes demonstrates the versatility of thiazole derivatives in coordination chemistry .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their chemical properties and biological activities. For example, the X-ray crystal structure of a strongly fluorescent oxazole derivative provides insights into the molecular conformation that contributes to its high fluorescence quantum yield . Similarly, the single-crystal structures of ruthenium complexes with triazole derivatives reveal a piano stool geometry around the ruthenium center, which is important for understanding their catalytic properties .

Chemical Reactions Analysis

Thiazole derivatives participate in a variety of chemical reactions, which can be utilized to create diverse heterocyclic scaffolds. For instance, the nucleophilic ring opening of oxazolone derivatives followed by cyclization can lead to the formation of various substituted oxazoles . Additionally, the reaction of potassium dithiocarbazinate with hydrazine hydrate demonstrates the synthesis of triazole derivatives, which can be further modified to produce Schiff bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For example, the presence of substituents on the thiazole ring can significantly affect the compound's antimicrobial and antitumor activities, as seen in the synthesis and biological evaluation of various 1,2,3-dithiazoles . Moreover, the design of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles as inhibitors of nitric oxide synthase illustrates the importance of structural modifications in achieving desired biological effects .

Scientific Research Applications

Chemical Synthesis and Biological Activities

4-Phenylthiazole derivatives have been extensively studied for their diverse biological activities and potential applications in various fields of scientific research. These compounds are of significant interest due to their wide-ranging pharmacological properties. For instance, triazole and thiazole derivatives, including this compound, have been investigated for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The versatility of these compounds stems from their ability to undergo various chemical transformations, leading to new compounds with promising biological activities (Ferreira et al., 2013).

Corrosion Inhibition

This compound and its derivatives have also been explored for their applications in corrosion inhibition, particularly for metals such as copper. These compounds serve as effective corrosion inhibitors, protecting metal surfaces from corrosive environments and extending their service life. This property is particularly valuable in industries where metal components are exposed to harsh conditions, requiring protection to maintain their integrity and functionality (Walker, 1976).

Antiepileptic/Anticonvulsant Potential

Research has also highlighted the potential antiepileptic and anticonvulsant properties of compounds containing the this compound structure. These compounds have shown promise in the design and development of new therapeutic agents for the treatment of epilepsy, a common neurological disorder. The exploration of this compound derivatives in this context opens up new avenues for the development of more effective and safer antiepileptic drugs (Wang et al., 2022).

Safety and Hazards

4-Phenylthiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The development of anticancer drug resistance has significantly restricted the clinical efficacy of most commonly prescribed anticancer drugs. Therefore, there is a strong need for novel metal-based drugs, which more selectively target tumor cells and overcome resistance problems, while featuring unique mechanisms of action . 4-Phenylthiazole and its derivatives have shown promise in this regard .

Mechanism of Action

Target of Action

4-Phenylthiazole, also known as 4-Phenyl-1,3-thiazole, has been found to have anticancer potential. It primarily targets cancer cells, specifically human lung adenocarcinoma (A549), colon adenocarcinoma (SW480), and ovarian teratocarcinoma (CH1/PA-1) cells . The compound’s primary targets are the Insulin-like Growth Factor 1 Receptor (IGF1R) and DNA models including G-quadruplex structures .

Mode of Action

This compound interacts with its targets through binding preferences to selected amino acids and DNA models . The compound’s interaction with IGF1R is particularly strong, as substantiated by molecular modeling . The binding of this compound to these targets results in changes in the cellular environment, leading to the inhibition of cell proliferation and the induction of apoptosis .

Biochemical Pathways

The compound affects the IGF1R pathway, which plays a crucial role in cell growth and survival . By inhibiting IGF1R, this compound disrupts this pathway, leading to the inhibition of cell proliferation and the induction of apoptosis . This results in the reduction of tumor growth and metastasis.

Pharmacokinetics

Computational predictions indicate favorable drug-like properties for the compound .

Result of Action

The result of this compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in tumor growth and metastasis, making this compound a promising candidate for anticancer therapy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and behavior in aqueous solutions can affect its efficacy . .

properties

IUPAC Name

4-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCQDIWJQBSUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171308
Record name Thiazole, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1826-12-6
Record name 4-Phenylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1826-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001826126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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